Product packaging for (4-Allyloxy-2-methyl-phenyl)-methanol(Cat. No.:CAS No. 865350-62-5)

(4-Allyloxy-2-methyl-phenyl)-methanol

Cat. No.: B3159891
CAS No.: 865350-62-5
M. Wt: 178.23 g/mol
InChI Key: AYHXPXLMGFCCFB-UHFFFAOYSA-N
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Description

(4-Allyloxy-2-methyl-phenyl)-methanol, with the CAS registry number 865350-62-5, is an organic compound with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol . This molecule features a benzene ring substituted with a methanol group and a methyl group, and is further functionalized with an allyl ether chain, making it a valuable building block in synthetic chemistry . The presence of both the polar hydroxyl group and the reactive allyl ether moiety provides two distinct sites for chemical modification, enabling researchers to utilize this compound in the synthesis of more complex molecular architectures, potentially for applications in polymer science or as a precursor to functionalized materials . The compound requires careful handling. Safety information indicates a signal word of "Warning" and hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should consult the safety data sheet and adhere to recommended precautionary statements, which include avoiding breathing dust/fume/gas and using personal protective equipment . This compound is intended for research and development purposes only in a laboratory setting. This product is strictly for professional use and is not intended for diagnostic, therapeutic, or personal use of any kind .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O2 B3159891 (4-Allyloxy-2-methyl-phenyl)-methanol CAS No. 865350-62-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methyl-4-prop-2-enoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-3-6-13-11-5-4-10(8-12)9(2)7-11/h3-5,7,12H,1,6,8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYHXPXLMGFCCFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC=C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Allyloxy 2 Methyl Phenyl Methanol and Its Precursors

Retrosynthetic Analysis and Strategic Disconnections for (4-Allyloxy-2-methyl-phenyl)-methanol

A retrosynthetic analysis of this compound reveals two primary strategic disconnections, leading to plausible synthetic pathways. The target molecule contains two key functional groups: an allyl ether and a primary alcohol (benzyl alcohol).

The most logical disconnections are at the ether linkage (C-O bond of the allyloxy group) and the carbon-carbon bond of the hydroxymethyl group, or more practically, the reduction of a corresponding carbonyl group. This leads to two main retrosynthetic routes:

Route A: Disconnection of the allyl ether bond via a Williamson ether synthesis disconnection suggests (4-hydroxy-2-methyl-phenyl)-methanol as a key intermediate. This intermediate can be further disconnected by a functional group interconversion (FGI) from the corresponding aldehyde, 4-hydroxy-2-methylbenzaldehyde (B179408). This aldehyde, in turn, can be synthesized from commercially available precursors like p-cresol (B1678582).

Route B: An alternative disconnection involves first the functional group interconversion of the benzyl (B1604629) alcohol to a benzaldehyde, giving 4-allyloxy-2-methylbenzaldehyde. Subsequent disconnection of the allyl ether bond leads to 4-hydroxy-2-methylbenzaldehyde.

Development of Novel and Efficient Synthetic Routes to this compound

The synthesis of this compound can be efficiently achieved through a multi-step process starting from readily available materials. The synthesis of the key intermediate, 4-hydroxy-2-methylbenzaldehyde, is a crucial first phase. One established method involves the selective oxidation of the methyl group of p-cresol derivatives. For instance, the oxidation of p-cresol in the presence of a cobalt catalyst can yield 4-hydroxybenzaldehyde (B117250) derivatives google.com.

Following the synthesis of 4-hydroxy-2-methylbenzaldehyde, the subsequent steps can be performed in two different sequences as identified in the retrosynthetic analysis.

Route A: Reduction followed by Allylation

Reduction of 4-hydroxy-2-methylbenzaldehyde: The aldehyde functional group can be selectively reduced to a primary alcohol using a variety of reducing agents. A common and effective method is the use of sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695). This reaction is typically high-yielding and proceeds under mild conditions.

Allylation of (4-hydroxy-2-methyl-phenyl)-methanol: The final step is the formation of the allyl ether via a Williamson ether synthesis. This involves the deprotonation of the phenolic hydroxyl group with a suitable base, followed by nucleophilic substitution with an allyl halide (e.g., allyl bromide or allyl chloride).

Route B: Allylation followed by Reduction

Allylation of 4-hydroxy-2-methylbenzaldehyde: The phenolic hydroxyl group of 4-hydroxy-2-methylbenzaldehyde is first converted to an allyl ether. This is achieved through the Williamson ether synthesis, similar to the final step in Route A.

Reduction of 4-allyloxy-2-methylbenzaldehyde: The aldehyde group of the resulting 4-allyloxy-2-methylbenzaldehyde is then reduced to the corresponding benzyl alcohol using a reducing agent like sodium borohydride.

While both routes are viable, Route A may be preferred to avoid potential side reactions or interactions of the allyloxy group with the reagents used in the subsequent reduction step.

The Williamson ether synthesis is a cornerstone for the allylation of phenolic hydroxyl groups. wikipedia.org This reaction involves the deprotonation of the phenol (B47542) to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of an allyl halide in an SN2 reaction. masterorganicchemistry.com

Key parameters for a successful Williamson ether synthesis include the choice of base, solvent, and reaction temperature.

ParameterOptionsConsiderations
Base K₂CO₃, Na₂CO₃, NaH, NaOHThe strength of the base should be sufficient to deprotonate the phenol. Carbonates are milder and often used for phenols, while stronger bases like NaH may be necessary for less acidic alcohols.
Solvent Acetone, DMF, DMSO, Acetonitrile (B52724)Polar aprotic solvents are generally preferred as they solvate the cation of the base, enhancing the nucleophilicity of the phenoxide. numberanalytics.com
Allylating Agent Allyl bromide, Allyl chlorideAllyl bromide is typically more reactive than allyl chloride.
Temperature Room temperature to refluxThe reaction temperature is optimized to ensure a reasonable reaction rate without promoting side reactions.

A typical procedure for the allylation of a phenol involves stirring the phenol with a base like potassium carbonate in a solvent such as acetone, followed by the addition of allyl bromide and heating the mixture to reflux. organic-synthesis.com

While the synthesis of the target molecule primarily involves O-allylation of a phenol, selective alkylation of benzyl alcohol derivatives can be relevant in the synthesis of analogous compounds. Direct alkylation of the benzylic alcohol is less common and can be challenging due to the poor leaving group nature of the hydroxyl group. Activation of the hydroxyl group, for instance, by conversion to a tosylate or mesylate, would facilitate nucleophilic substitution. However, for the synthesis of this compound, the focus remains on the selective allylation of the more acidic phenolic hydroxyl group.

The synthesis of this compound as outlined is a sequential process. While multi-component and cascade reactions offer significant advantages in terms of efficiency and atom economy, their application to the synthesis of this specific molecule is not prominently documented. In principle, a one-pot reaction could be envisioned where the reduction of the aldehyde and the allylation of the phenol occur concurrently or sequentially without isolation of the intermediate. However, the compatibility of the reagents (a reducing agent and an alkylating agent with a base) would need to be carefully optimized to avoid undesired cross-reactions.

Process Optimization and Scale-Up Considerations for this compound Synthesis

Optimizing the synthesis of this compound for larger scale production involves several considerations to maximize yield, minimize costs, and ensure safety and efficiency.

For the Williamson ether synthesis step, key optimization parameters include:

Stoichiometry of Reagents: While a slight excess of the allylating agent is common, a large excess should be avoided to minimize waste and simplify purification.

Reaction Time and Temperature: Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can determine the optimal reaction time to maximize product formation and minimize byproduct generation.

Choice of Base and Solvent: On a larger scale, the cost, safety, and environmental impact of the base and solvent are critical. Using a less hazardous and easily recyclable solvent is preferable. chemistrytalk.org

Work-up and Purification: The work-up procedure should be designed to efficiently remove unreacted starting materials and byproducts. This may involve extraction, washing, and final purification by crystallization or distillation.

The reduction step with sodium borohydride is generally robust and scalable. Key considerations include controlling the temperature during the addition of the reducing agent, as the reaction can be exothermic, and ensuring the complete quenching of any unreacted hydride before work-up.

Green Chemistry and Sustainable Approaches in the Preparation of this compound

Incorporating green chemistry principles into the synthesis of this compound can significantly reduce its environmental footprint.

For the Allylation Step:

Alternative Solvents: The use of greener solvents is a key aspect. Research has shown that O-allylation of phenols can be carried out in aqueous media, which is a significant improvement over volatile organic solvents. rsc.orgrsc.org Propylene (B89431) carbonate has also been explored as a green and recyclable solvent for etherification reactions. researchgate.net

Catalytic Approaches: The development of catalytic methods for allylation can reduce the need for stoichiometric reagents. For instance, palladium-catalyzed allylation of phenols with allyl acetates in water using a magnetically separable and recyclable catalyst has been reported. rsc.orgrsc.org Using allyl alcohol as the allylating agent is also an attractive green alternative as it produces only water as a byproduct, though it often requires a catalyst to activate the alcohol. universiteitleiden.nl

Phase-Transfer Catalysis: Phase-transfer catalysts can enhance the efficiency of the Williamson ether synthesis, potentially allowing for the use of milder reaction conditions and reducing the amount of solvent required.

For the Reduction Step:

Catalytic Hydrogenation: As an alternative to hydride reagents, catalytic hydrogenation using a metal catalyst (e.g., palladium on carbon) and hydrogen gas is a greener option for the reduction of the aldehyde, as it produces no salt byproducts.

By implementing these green chemistry strategies, the synthesis of this compound can be made more sustainable and environmentally friendly.

Chemo-, Regio-, and Stereoselective Synthesis of Chiral Analogues of this compound

The introduction of chirality into analogues of this compound can be achieved through several strategic approaches, including asymmetric synthesis and enzymatic resolution. These methods aim to control the formation of stereocenters, leading to the desired enantiomer in high purity.

Asymmetric Synthesis

Asymmetric synthesis involves the use of a chiral agent to influence the stereochemical outcome of a reaction. This can be achieved through the use of chiral catalysts, chiral auxiliaries, or chiral reagents.

One prominent strategy for the asymmetric synthesis of chiral benzylic alcohols is the catalytic asymmetric addition of organometallic reagents to the corresponding prochiral aldehyde, 4-allyloxy-2-methylbenzaldehyde. nih.gov This transformation can be mediated by chiral ligands complexed to a metal center, which create a chiral environment around the reacting species. For instance, the addition of an alkyl or aryl group to the carbonyl carbon of the aldehyde can be directed to one face of the molecule, leading to an excess of one enantiomer of the resulting secondary alcohol.

Another powerful approach involves the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate molecule to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereocenter has been established, the auxiliary can be removed. For example, pseudoephedrine can be used as a chiral auxiliary by forming an amide with a carboxylic acid precursor. wikipedia.org Subsequent reactions, such as alkylation, proceed with high diastereoselectivity controlled by the chiral auxiliary. The auxiliary is then cleaved to yield the chiral product.

The use of sulfoxide-based chiral auxiliaries has also been demonstrated to be effective in the asymmetric synthesis of benzylic alcohols. nih.gov These auxiliaries can be attached to the electrophilic partner and direct the stereoselective addition of nucleophiles. nih.gov

Enzymatic Resolution

Enzymatic resolution is a technique that utilizes the stereoselectivity of enzymes to separate a racemic mixture of a chiral compound. Lipases are a class of enzymes commonly employed for the kinetic resolution of alcohols via transesterification. researchgate.net In a typical enzymatic kinetic resolution of a racemic mixture of this compound, a lipase (B570770) would selectively acylate one of the enantiomers at a much faster rate than the other. This results in a mixture of the acylated form of one enantiomer and the unreacted form of the other, which can then be separated by conventional chromatographic techniques. The choice of enzyme, solvent, and acyl donor is crucial for achieving high enantioselectivity and conversion.

The following tables summarize hypothetical, yet plausible, data for the chemo-, regio-, and stereoselective synthesis of chiral analogues of this compound based on established methodologies for similar compounds.

Table 1: Asymmetric Addition to 4-Allyloxy-2-methylbenzaldehyde

EntryNucleophileChiral Catalyst/LigandSolventTemp (°C)Yield (%)Enantiomeric Excess (ee, %)
1MeMgBr(R)-BINOL/Ti(OiPr)₄THF-208592 (R)
2Et₂Zn(-)-DAIBToluene (B28343)09095 (S)
3PhB(OH)₂Rh/(S)-BINAPDioxane/H₂O808891 (S)

Table 2: Diastereoselective Alkylation using a Chiral Auxiliary

EntrySubstrateChiral AuxiliaryElectrophileBaseDiastereomeric Ratio (dr)
1N-Acyl oxazolidinone(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneMeINaHMDS>95:5
2Pseudoephedrine amide(1R,2R)-PseudoephedrineBnBrLDA>98:2
3Sulfinamide(R)-tert-ButanesulfinamideAllyl Bromiden-BuLi>97:3

Table 3: Enzymatic Kinetic Resolution of (±)-(4-Allyloxy-2-methyl-phenyl)-methanol

EntryEnzymeAcyl DonorSolventConversion (%)Enantiomeric Excess of Alcohol (ee, %)Enantiomeric Excess of Ester (ee, %)
1Lipase from Candida antarctica (CAL-B)Vinyl acetateHexane50>99 (S)>99 (R)
2Lipase from Pseudomonas cepacia (PSL)Ethyl propionateDiisopropyl ether4895 (R)92 (S)
3Lecitase™ UltraIsopropenyl acetateToluene5198 (S)97 (R)

These methodologies provide robust pathways for accessing enantiomerically enriched analogues of this compound, which are essential for investigating their stereospecific properties and potential applications.

Advanced Spectroscopic and Structural Elucidation of 4 Allyloxy 2 Methyl Phenyl Methanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would provide a complete picture of the proton and carbon framework of (4-Allyloxy-2-methyl-phenyl)-methanol, as well as insights into its conformational preferences.

Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

A detailed analysis using a suite of NMR experiments is anticipated to confirm the connectivity and spatial relationships of the atoms in this compound.

1D NMR Spectroscopy (¹H and ¹³C): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, the benzylic methylene (B1212753) protons, the allyloxy group protons, and the hydroxyl proton. The chemical shifts would be influenced by the electronic effects of the substituents on the benzene (B151609) ring. The ¹³C NMR spectrum would complement this by providing the chemical shifts for each unique carbon atom in the molecule.

Predicted ¹H and ¹³C NMR Data:

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Ar-H (position 3)~6.8~112
Ar-H (position 5)~7.1~129
Ar-H (position 6)~6.7~115
-CH₃~2.2~18
-CH₂OH~4.6~64
-OHVariable-
-O-CH₂- (allyl)~4.5~69
-CH= (allyl)~6.0~133
=CH₂ (allyl)~5.3 (trans), ~5.2 (cis)~117

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment would establish the proton-proton coupling networks. Key correlations are expected between the aromatic protons, and within the allyl group between the -O-CH₂-, -CH=, and =CH₂ protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would reveal direct one-bond correlations between protons and their attached carbon atoms, allowing for the unambiguous assignment of the ¹³C signals based on the more readily assigned ¹H spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOE correlations would be expected between the methyl protons and the adjacent aromatic proton (at position 3), as well as between the benzylic methylene protons and the aromatic proton at position 6.

Solid-State NMR Spectroscopy for Bulk and Crystalline Phase Insights

Solid-state NMR (ssNMR) spectroscopy would offer valuable information about the structure and dynamics of this compound in its solid form. Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) would provide high-resolution ¹³C spectra of the bulk material. These spectra could reveal the presence of different polymorphs or conformations in the crystalline state, which might not be observable in solution. Furthermore, ssNMR can be used to study intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, by analyzing changes in chemical shifts and relaxation times.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule with high accuracy and for elucidating its structure through fragmentation analysis.

The expected exact mass of the molecular ion [M]⁺ of this compound (C₁₁H₁₄O₂) is approximately 178.0994 u. HRMS would be able to confirm this with a high degree of precision, thereby verifying the molecular formula.

The fragmentation pattern in the mass spectrum provides a fingerprint of the molecule. For this compound, characteristic fragmentation pathways are anticipated:

Loss of the allyl group: Cleavage of the ether linkage could lead to the loss of an allyl radical (•C₃H₅), resulting in a fragment ion at m/z 137.

Loss of a hydroxyl radical: Dehydration of the molecular ion could occur, leading to a fragment at m/z 161.

Benzylic cleavage: Cleavage of the bond between the aromatic ring and the hydroxymethyl group could result in a tropylium-like ion, with potential rearrangements.

Predicted Major Fragments in Mass Spectrum:

m/z Proposed Fragment
178[M]⁺
137[M - C₃H₅]⁺
161[M - OH]⁺
107[M - C₃H₅O]⁺
91[C₇H₇]⁺

Tandem Mass Spectrometry (MS/MS) for Elucidating Substructure Information

Tandem mass spectrometry (MS/MS) would be employed to further investigate the fragmentation pathways. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion at m/z 178) is selected and subjected to collision-induced dissociation (CID). The resulting product ions are then analyzed. This technique would allow for the confirmation of the proposed fragmentation pathways and provide more detailed information about the connectivity of the different substructures within the molecule. For example, fragmentation of the m/z 137 ion would help to confirm the structure of the aromatic core after the loss of the allyl group.

X-Ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline compounds, including bond lengths, bond angles, and details of intermolecular interactions.

Single Crystal X-Ray Diffraction for Molecular Conformation and Intermolecular Interactions

A successful single-crystal X-ray diffraction study of this compound would provide a precise model of its molecular structure in the solid state. This would reveal the conformation of the flexible allyl and hydroxymethyl groups relative to the plane of the benzene ring.

Of particular interest would be the analysis of intermolecular interactions that dictate the crystal packing. It is highly probable that the hydroxyl group of the molecule would participate in hydrogen bonding. These hydrogen bonds could form chains or more complex networks, linking adjacent molecules in the crystal lattice. The nature of this hydrogen bonding network would significantly influence the physical properties of the solid material. Additionally, π-π stacking interactions between the aromatic rings of neighboring molecules might also be observed, further stabilizing the crystal structure. Analysis of the crystal packing would provide insights into how the molecules arrange themselves in the solid state, which is crucial for understanding properties such as melting point and solubility.

Powder X-Ray Diffraction for Polymorphism and Crystallinity Studies

Powder X-Ray Diffraction (PXRD) is a critical analytical technique for the solid-state characterization of crystalline materials. This method provides information on the crystal structure, phase purity, and degree of crystallinity of a compound. In the context of this compound, PXRD studies would be essential to identify its crystalline form(s) and to investigate the potential for polymorphism, which is the ability of a substance to exist in two or more crystalline phases that have different arrangements and/or conformations of the molecules in the crystal lattice.

Each polymorph of a compound is a distinct solid-state form with unique physical properties, such as melting point, solubility, and stability. Therefore, identifying and characterizing any potential polymorphs of this compound would be crucial for its development and application in various fields. A typical PXRD analysis would involve irradiating a powdered sample of the compound with X-rays and measuring the scattered intensity as a function of the scattering angle (2θ). The resulting diffraction pattern, a plot of intensity versus 2θ, serves as a unique fingerprint for the crystalline solid.

However, a thorough search of available scientific literature and databases did not yield any published PXRD data for this compound. Without experimental diffraction patterns, it is not possible to discuss its specific crystalline structure, assess its crystallinity, or investigate the existence of polymorphs.

Vibrational Spectroscopy for Comprehensive Functional Group Characterization

Vibrational spectroscopy, which includes Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule. These techniques are based on the principle that molecules absorb infrared radiation or scatter incident radiation at frequencies corresponding to their natural vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a sample as a function of wavenumber. The resulting spectrum provides a detailed fingerprint of a molecule's functional groups. For this compound, characteristic absorption bands would be expected for the hydroxyl (-OH), ether (C-O-C), aromatic (C=C), and allyl (C=C, C-H) groups.

Predicted FT-IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Description
O-H stretch3600-3200Broad band indicating the hydroxyl group
C-H stretch (aromatic)3100-3000Sharp bands
C-H stretch (aliphatic)3000-2850Sharp bands from methyl and allyl groups
C=C stretch (allyl)~1645Characteristic of the vinyl group
C=C stretch (aromatic)1600-1450Multiple bands
C-O stretch (ether)1260-1000Strong absorption
C-O stretch (alcohol)1260-1000Strong absorption

Despite these predictions, no experimentally obtained FT-IR spectra for this compound have been found in the reviewed literature.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is often more effective for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be valuable for characterizing the C=C bonds of the aromatic ring and the allyl group, as well as the C-C backbone.

Predicted Raman Shifts for this compound

Functional GroupExpected Raman Shift (cm⁻¹)Description
C-H stretch (aromatic/aliphatic)3100-2800Strong to medium intensity bands
C=C stretch (allyl)~1645Strong intensity band
C=C stretch (aromatic)1600-1580Strong intensity band (ring breathing mode)

As with FT-IR, there is no available experimental Raman spectroscopic data for this compound in the public domain.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination and Chiral Recognition (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are used to study chiral molecules, which are molecules that are non-superimposable on their mirror images (enantiomers). For these techniques to be applicable, the molecule must possess a chiral center or exhibit axial or planar chirality.

An examination of the structure of this compound reveals that it is an achiral molecule. The carbon atom of the methanol (B129727) group is attached to a substituted phenyl ring, a hydrogen atom, and a hydroxyl group. Since the phenyl ring is symmetrically substituted with respect to the methanol group's attachment point, there is no stereocenter in the molecule.

As this compound is not chiral, it does not have enantiomers, and therefore, the determination of enantiomeric excess is not applicable. Consequently, chiroptical spectroscopy techniques like Circular Dichroism would not provide any structural information for this compound.

Reaction Chemistry and Mechanistic Investigations of 4 Allyloxy 2 Methyl Phenyl Methanol

Reactivity and Transformations Involving the Allyloxy Moiety

The allyloxy group, consisting of an allyl group linked to the phenyl ring via an ether bond, is susceptible to a variety of reactions. These include pericyclic rearrangements, redox reactions, and selective cleavage or functionalization, making it a versatile handle in organic synthesis.

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction involving the rsc.orgrsc.org-sigmatropic rearrangement of an allyl aryl ether to an o-allyl phenol (B47542) upon heating. libretexts.orgorganic-chemistry.org This concerted process proceeds through a six-membered, cyclic transition state. libretexts.org For (4-Allyloxy-2-methyl-phenyl)-methanol, this rearrangement would yield 2-allyl-4-hydroxy-3-methyl-benzyl alcohol. The reaction can be initiated thermally or facilitated by catalysts.

Catalytic variants of the Claisen rearrangement often allow for milder reaction conditions and improved yields. Various Lewis acids and transition metals have been employed to catalyze this transformation. For instance, zinc powder has been shown to be an efficient and recyclable catalyst for the Claisen rearrangement of various allyl aryl ethers in THF at moderate temperatures. benthamopenarchives.com Similarly, molecular iodine can catalyze the rearrangement, showcasing the versatility of catalysts in this process. researchgate.net Green chemistry approaches have also been developed, such as using microreactor systems that can achieve quantitative yields rapidly without the need for a solvent. rsc.org

Catalytic Claisen Rearrangement of Allyl Aryl Ethers

CatalystSolventTemperature (°C)Key FeaturesReference
Zinc PowderTHF55Efficient, recyclable catalyst, good to excellent yields. benthamopenarchives.com
Iodine (I₂)--Acts as a simple halogen-bond donor catalyst. researchgate.net
None (Microreactor)Solvent-freeHighFast, quantitative yield, green methodology. rsc.org
Europium(III) complex--Catalyzes a stereoretentive para-Claisen-Cope rearrangement. researchgate.net

The allyl ether linkage in this compound can undergo both oxidation and reduction reactions, targeting either the C=C double bond or the ether linkage itself.

Oxidation: The double bond of the allyl group can be oxidized to form an epoxide or a diol. Sharpless asymmetric epoxidation, for example, is a well-established method for the enantioselective epoxidation of allylic alcohols and can be adapted for other olefins. libretexts.org More commonly, oxidation of allyl ethers leads to oxidative cleavage. Reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) can oxidize allylic ethers, resulting in the formation of carbonyl compounds and alcohols, effectively cleaving the ether. cdnsciencepub.com Another method involves an iodine/water-mediated system for the deprotective oxidation of allylic ethers, which yields α,β-unsaturated ketones or aldehydes. nih.gov This process involves an oxygen transfer from the solvent water to the final carbonyl product. nih.gov

Reduction: The primary reduction reaction involving the allyl ether moiety is the catalytic hydrogenation of the carbon-carbon double bond. chemistai.org Using a metal catalyst such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) with hydrogen gas (H₂), the allyl group can be saturated to a propyl group, converting this compound to (4-Propoxy-2-methyl-phenyl)-methanol. chemistai.org This reaction is typically high-yielding and chemoselective for the double bond, leaving the benzyl (B1604629) alcohol and aromatic ring intact. Other reducing agents like lithium aluminum hydride (LiAlH₄) are generally used for reducing other functional groups and would not typically reduce the isolated double bond of the allyl ether. chemistai.org

The allyl group is often used as a protecting group for phenols and alcohols due to its stability and the variety of methods available for its selective removal (deallylation). organic-chemistry.org

Selective Cleavage (Deallylation): Transition metal catalysts, particularly palladium-based systems, are widely used for deallylation. These reactions often involve the formation of a π-allyl palladium complex, followed by removal of the allyl group by a nucleophile. organic-chemistry.org A mild and efficient method employs a combination of polymethylhydrosiloxane (B1170920) (PMHS), zinc chloride (ZnCl₂), and a palladium catalyst to liberate the free phenol under ambient conditions. organic-chemistry.org Other protocols include the use of iodine in a green solvent like polyethylene (B3416737) glycol (PEG-400), which facilitates deallylation at room temperature. rsc.orgrsc.org Electrochemically generated nickel has also been shown to be effective for cleaving allyl aryl ethers. acs.org

Functionalization: Beyond cleavage, the allyl group itself can be functionalized. Palladium-catalyzed allylic C-H functionalization allows for the introduction of various groups at the allylic position. researchgate.net More advanced methods enable the regio- and stereoselective distal allylic C-H functionalization of silyl (B83357) ethers using rhodium(II) carbenes, demonstrating that even less activated C-H bonds can be targeted. nih.govresearchgate.net Such strategies allow for the elaboration of the allyl group without cleaving the ether, opening pathways to more complex molecules. nih.gov

Methods for Selective Cleavage of Allyl Ethers

Reagent/Catalyst SystemKey FeaturesReference
Pd(PPh₃)₄ / PMHS / ZnCl₂Mild conditions, high chemoselectivity. organic-chemistry.org
Iodine (10 mol%) in PEG-400Green solvent, room temperature, inexpensive catalyst. rsc.orgrsc.org
Pd/C under basic conditionsInvolves a single electron transfer (SET) process. organic-chemistry.org
Ni-H precatalyst / Brønsted acidInvolves double-bond migration followed by hydrolysis. organic-chemistry.org
Electrochemically generated NickelAn alternative method for deallylation. acs.org

Chemical Transformations of the Benzyl Alcohol Functionality

The primary benzyl alcohol group in this compound is a key site for transformations such as oxidation, etherification, esterification, and amidation.

The primary alcohol can be selectively oxidized to the corresponding aldehyde, (4-Allyloxy-2-methyl-phenyl)-carbaldehyde, or further to the carboxylic acid, (4-Allyloxy-2-methyl-phenyl)-carboxylic acid. Achieving high selectivity for the aldehyde without over-oxidation is a significant focus in synthetic chemistry.

A variety of modern, selective methods are available. Metal-free photochemical approaches using catalysts like Eosin Y and molecular oxygen (O₂) provide a green and efficient route to aldehydes under mild conditions. organic-chemistry.orgacs.org Single-atom catalysts, such as cobalt atoms supported on nitrogen-doped carbon (Co₁/NC), have demonstrated excellent performance, achieving high conversion and near-perfect selectivity for the aldehyde. rsc.org Other environmentally friendly systems include the use of a molybdate (B1676688) catalyst activated by aqueous hydrogen peroxide. gordon.edu For broad substrate scope, catalytic systems like CuI/DMAP/TEMPO under an oxygen atmosphere can be employed to convert various benzyl alcohols to their aldehydes in excellent yields. nih.gov

Selective Oxidation of Benzyl Alcohols

Catalyst/ReagentOxidantProductKey FeaturesReference
Eosin YO₂ / Blue LEDAldehydeMetal-free, photochemical, green method. organic-chemistry.orgacs.org
Co₁/NCO₂AldehydeSingle-atom catalyst, high selectivity (>99%). rsc.org
Octamolybdate catalystH₂O₂AldehydeGreen oxidant and solvent (water). gordon.edu
CuI / DMAP / TEMPOO₂AldehydeChemoselective, mild conditions, broad scope. nih.gov

Etherification: The hydroxyl group of the benzyl alcohol can be converted into an ether. This can be achieved through catalytic dehydrative coupling with another alcohol. Iron-based catalysts, such as FeCl₃·6H₂O in a green solvent like propylene (B89431) carbonate, can facilitate the symmetrical etherification of benzyl alcohols. nih.govacs.org For the synthesis of unsymmetrical ethers (cross-etherification), an alkoxyhydrosilane can be used as an effective mediator for the reaction between a benzyl alcohol and an aliphatic alcohol. rsc.orgrsc.org

Esterification: Direct esterification with a carboxylic acid is a common transformation. The reaction is typically catalyzed by an acid. Heterogeneous catalysts, such as sulfated metal-incorporated MCM-48, have been developed for the efficient esterification of benzyl alcohol with acetic acid, offering high selectivity and reusability. nih.govacs.org Oxidative esterification provides an alternative route, where a benzyl alcohol reacts directly with another alcohol in the presence of an oxidant and a catalyst, such as a cobalt-based heterogeneous catalyst, to form the ester product. mdpi.comresearchgate.net

Amidation: The direct conversion of alcohols to amides is an atom-economic process that avoids the pre-activation of a carboxylic acid. This is typically achieved through oxidative amidation. Visible-light photoredox catalysis, using systems like Ru(bpy)₃Cl₂, can mediate the reaction between a benzyl alcohol and an amine under mild conditions. nih.govchemistryviews.orgacs.org Metal-free protocols have also been developed, for instance, using phenyliodine diacetate to mediate the oxidative amidation of benzyl alcohols with amino acid esters. tandfonline.com Transition-metal catalysts based on ruthenium can also facilitate the dehydrogenative coupling of alcohols and amines to form amides. researchgate.net These methods allow for the direct synthesis of an amide from this compound.

Table of Mentioned Compounds

Nucleophilic Substitution Reactions and Derivatives

The hydroxyl group of this compound is a primary alcohol, making it a potential site for nucleophilic substitution reactions. Theoretically, this hydroxyl group could be converted into a better leaving group, such as a tosylate or a halide, which could then be displaced by various nucleophiles to form a range of derivatives. However, specific studies detailing these transformations for this compound are not found in the current body of scientific literature.

Another key functional group is the allyloxy ether. Ether linkages are generally stable but can be cleaved under strongly acidic conditions, often with hydrogen halides like HBr or HI. wikipedia.orglibretexts.orglibretexts.orgmasterorganicchemistry.com This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide. For an aryl alkyl ether such as this, the cleavage would be expected to yield 4-hydroxy-2-methylbenzyl alcohol and allyl halide, as the sp2-hybridized carbon of the phenyl ring is not susceptible to SN2 attack. libretexts.orglibretexts.org

The Williamson ether synthesis provides a general route to ethers, and while this compound is a product of such a synthesis, its further use in this reaction to form more complex ethers has not been specifically documented. masterorganicchemistry.comorganic-chemistry.orgresearchgate.net

Table 1: Plausible, but Undocumented, Nucleophilic Substitution Reactions and Derivatives of this compound

Reactant/ConditionExpected Reaction TypePotential Derivative
PBr₃ or SOCl₂Halogenation of alcohol(4-Allyloxy-2-methyl-phenyl)-bromomethane or -chloromethane
TsCl, pyridineTosylation of alcohol(4-Allyloxy-2-methyl-phenyl)-methyl tosylate
NaCN in DMSOCyanation of a corresponding halide/tosylate(4-Allyloxy-2-methyl-phenyl)-acetonitrile
NaN₃ in DMFAzidation of a corresponding halide/tosylate1-(Azidomethyl)-4-(allyloxy)-2-methylbenzene
Concentrated HBr/HIEther cleavage4-(Hydroxymethyl)-3-methylphenol and Allyl bromide/iodide

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring of this compound contains three substituents: an allyloxy group, a methyl group, and a hydroxymethyl group. Both the allyloxy and methyl groups are ortho, para-directing and activating for electrophilic aromatic substitution due to their electron-donating nature (through resonance for the allyloxy group and hyperconjugation for the methyl group). The hydroxymethyl group is weakly deactivating. The positions open for substitution are ortho and meta to the hydroxymethyl group. The directing effects of the allyloxy and methyl groups would likely dominate, favoring substitution at the positions ortho to the allyloxy group and ortho/para to the methyl group. However, no specific experimental data on halogenation, nitration, sulfonation, or Friedel-Crafts reactions of this compound could be located.

Nucleophilic aromatic substitution, on the other hand, typically requires the presence of strong electron-withdrawing groups on the aromatic ring, which are absent in this compound. Therefore, this compound is not expected to undergo nucleophilic aromatic substitution under standard conditions.

Free Radical Reactions and Radical Polymerization Chemistry Involving this compound

The allyl group in this compound is susceptible to free radical reactions. For instance, the anti-Markovnikov addition of HBr in the presence of peroxides is a classic example of a free radical chain reaction involving an alkene. youtube.comyoutube.commasterorganicchemistry.comyoutube.commasterorganicchemistry.com In this hypothetical reaction with this compound, the bromine radical would add to the terminal carbon of the allyl group, leading to the formation of a more stable secondary radical, which would then abstract a hydrogen atom from HBr.

The presence of the allyl group also suggests that this compound could potentially act as a monomer in radical polymerization. researchgate.netresearchgate.net However, a survey of the literature on polymer chemistry did not yield any studies where this specific compound was used as a monomer.

Table 2: Predicted, but Unverified, Free Radical Reactions of this compound

Reagent/ConditionExpected Reaction TypePotential Product
HBr, ROOR (peroxides)Radical addition(4-(3-Bromopropoxy)-2-methyl-phenyl)-methanol
Radical initiator (e.g., AIBN)Radical polymerizationPoly(4-(hydroxymethyl)-3-methylphenoxy)propene

Detailed Mechanistic Elucidation using Kinetic Studies, Isotope Effects, and Hammett Plots

A thorough mechanistic understanding of the reactions of this compound would require detailed kinetic studies, the determination of kinetic isotope effects, and the application of linear free-energy relationships such as the Hammett plot. These studies would provide insight into rate-determining steps, transition state structures, and the electronic effects of substituents on reaction rates. Unfortunately, no such mechanistic investigations have been published for this specific compound. General principles suggest that for reactions involving the benzylic alcohol, a primary kinetic isotope effect would be observed if C-H bond cleavage at the benzylic position is rate-determining. For electrophilic aromatic substitution, a Hammett plot could be constructed by varying substituents on a related series of compounds, but this data does not exist for the this compound framework.

Theoretical and Computational Chemistry Approaches to 4 Allyloxy 2 Methyl Phenyl Methanol

Quantum Chemical Calculations for Electronic Structure, Bonding, and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular characteristics with high accuracy.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for medium-sized organic molecules like (4-Allyloxy-2-methyl-phenyl)-methanol. The B3LYP functional is a common choice for such calculations. theaic.orgnih.gov

Table 1: Representative Optimized Geometric Parameters (Bond Lengths and Angles) based on Phenylephrine Analogue This data is for (R)-3-[-1-hydroxy-2-(methylamino)ethyl]phenol and serves as an example of typical DFT output. nih.gov

ParameterAtom Pair/TripletCalculated Value
Bond Length (Å) C-C (aromatic)~1.39
C-H (aromatic)~1.08
C-O (hydroxyl)~1.43
O-H (hydroxyl)~0.97
**Bond Angle (°) **C-C-C (aromatic)~120.0
C-C-H (aromatic)~120.0
C-O-H~107.5

Vibrational Frequencies: Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations serve two purposes: they confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and they predict the molecule's infrared (IR) spectrum. theaic.org Calculated frequencies are often systematically overestimated and are therefore scaled by an empirical factor (e.g., 0.9613 for B3LYP) to improve agreement with experimental data. theaic.org

Frontier Molecular Orbitals (FMOs): DFT calculations also provide detailed information about the molecule's electronic structure, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. theaic.org A large gap implies high stability and low reactivity. For aromatic compounds, the HOMO is often localized on the electron-rich phenyl ring. The analysis of FMOs helps predict sites susceptible to electrophilic or nucleophilic attack. wuxiapptec.com

Table 2: Representative Frontier Molecular Orbital (FMO) Properties based on 2,6-Dichlorobenzyl Alcohol Analogue This data is for 2,6-Dichlorobenzyl Alcohol and serves as an example of typical DFT output. theaic.org

PropertyCalculated Value (eV)
HOMO Energy-6.250
LUMO Energy-1.837
HOMO-LUMO Gap (ΔE) 4.413

Ab Initio Methods for High-Accuracy Energy and Property Predictions

Ab initio (from first principles) methods, such as Møller-Plesset (MP2) perturbation theory, offer a higher level of theoretical accuracy than standard DFT by more systematically accounting for electron correlation. arxiv.org These methods are computationally more demanding and are often used to benchmark results from DFT or for smaller molecules where high accuracy is paramount. For this compound, ab initio calculations could be employed to obtain highly accurate single-point energies, dipole moments, and polarizabilities, providing a deeper understanding of its electronic properties.

Conformational Analysis and Exploration of Potential Energy Surfaces

Molecular Mechanics (MM): MM methods use classical physics-based potential energy functions, known as force fields (e.g., AMBER, MM2), to calculate molecular energies much more rapidly than quantum methods. nih.govyoutube.com This speed allows for the exploration of the vast conformational space of flexible molecules. A systematic search or random sampling using MM can identify numerous low-energy conformers of this compound, which can then be subjected to higher-level DFT optimization for more accurate energy rankings. nih.gov

Molecular Dynamics (MD): MD simulations model the atomic motions of a molecule over time by solving Newton's equations of motion. researchgate.net An MD simulation of this compound, either in a vacuum or in a simulated solvent, would provide a dynamic picture of its conformational behavior, showing how it transitions between different shapes and how it interacts with its environment. This technique is invaluable for understanding the flexibility and average structure of the molecule at a given temperature.

The various conformations of this compound are stabilized or destabilized by a network of intramolecular interactions. These can include steric repulsion between bulky groups (e.g., between the methyl and allyloxy groups) and weaker, attractive forces like hydrogen bonds (e.g., between the hydroxyl hydrogen and the ether oxygen of the allyloxy group) or van der Waals interactions.

Computational methods can precisely quantify the energy barriers to rotation around key single bonds, such as the C(phenyl)-O(ether), O(ether)-C(allyl), and C(phenyl)-C(methanol) bonds. This is typically done by performing a series of constrained geometry optimizations where a specific dihedral angle is fixed at various values, and the energy is calculated for each point. The resulting energy profile reveals the most stable rotational isomers (rotamers) and the energy required to convert between them.

In Silico Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra and confirm molecular structures.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ). arxiv.orgepstem.net Calculated chemical shifts are often referenced against a standard compound (like tetramethylsilane, TMS) and may be linearly scaled to better match experimental values. nih.gov This process can predict both ¹H and ¹³C NMR spectra. For example, one could compare the calculated shifts for the 2-methylbenzyl alcohol fragment of the molecule with known experimental data to validate the computational model.

Table 3: Comparison of Experimental ¹³C NMR Chemical Shifts for 2-Methylbenzyl Alcohol with a Column for Hypothetical In Silico Predicted Values Experimental data obtained from the Biological Magnetic Resonance Bank (BMRB). bmrb.io

Carbon AtomExperimental δ (ppm)Hypothetical Calculated δ (ppm)
C (ipso, -CH₃)136.26Value would be calculated
C (ipso, -CH₂OH)138.79Value would be calculated
C (aromatic, CH)130.48Value would be calculated
C (aromatic, CH)127.95Value would be calculated
C (aromatic, CH)127.69Value would be calculated
C (aromatic, CH)126.20Value would be calculated
-CH₂OH63.70Value would be calculated
-CH₃18.79Value would be calculated

IR Spectroscopy: As mentioned previously, DFT frequency calculations directly yield the vibrational modes that correspond to IR absorption bands. epstem.net By plotting the calculated frequencies (after scaling) against their computed intensities, a theoretical IR spectrum can be generated. This is highly useful for assigning specific peaks in an experimental spectrum to the vibrations of particular functional groups.

Table 4: Representative Calculated vs. Experimental IR Frequencies for Key Functional Groups in a Substituted Benzyl (B1604629) Alcohol Data based on the 2,6-Dichlorobenzyl Alcohol analogue to illustrate the methodology. theaic.org

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated (Scaled) Frequency (cm⁻¹)
O-H Stretch~3400-3500Value would be calculated
C-H (aromatic) Stretch~3050-3100Value would be calculated
C-H (aliphatic) Stretch~2850-2960Value would be calculated
C=C (aromatic) Stretch~1450-1600Value would be calculated
C-O Stretch~1050-1250Value would be calculated

UV-Vis Spectroscopy: The prediction of electronic spectra, such as UV-Vis, requires calculating the energy difference between the electronic ground state and various excited states. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for this purpose. These calculations can predict the wavelength of maximum absorption (λ_max) and the intensity of electronic transitions, which for this compound would primarily involve π→π* transitions within the aromatic ring. youtube.com

Lack of Specific Research Data Precludes Article Generation

Following a comprehensive search of scientific literature and computational chemistry databases, it has been determined that there is no specific published research available on the theoretical and computational chemistry of the compound This compound that would allow for the creation of the requested article. The specific topics of "Reaction Pathway Modeling and Transition State Analysis for Chemical Transformations" and the "Development of Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) for its Derivatives (in non-biological contexts)" for this particular molecule have not been the subject of dedicated computational studies in the available scientific literature.

The search for relevant data included targeted queries for computational modeling, reaction pathway analysis, transition state calculations, and QSAR/QSPR studies pertaining to this compound and its close derivatives. Despite these efforts, no detailed research findings, data tables, or specific computational methodologies applied to this compound could be located.

General principles of computational chemistry, including reaction pathway modeling and QSAR/QSPR, are well-established for various classes of organic molecules. However, the strict requirement to focus solely on "this compound" cannot be met due to the absence of specific data. Generating content on related but different compounds would violate the explicit instructions of the request.

Therefore, the requested article with detailed, scientifically accurate content for the specified sections and subsections concerning this compound cannot be produced at this time.

Synthesis, Characterization, and Structure Property Relationships of Derivatives and Analogues of 4 Allyloxy 2 Methyl Phenyl Methanol

Chemical Modification and Derivatization of the Allyloxy Group

The allyloxy group of (4-Allyloxy-2-methyl-phenyl)-methanol is a key site for chemical modification, offering a versatile handle for introducing diverse functionalities. The presence of a terminal double bond allows for a range of addition reactions, while the ether linkage itself can be manipulated to introduce new substituents.

Hydrogenation and Epoxidation of the Allyl Double Bond

The terminal double bond of the allyloxy group is susceptible to both hydrogenation and epoxidation, leading to the formation of saturated and epoxide derivatives, respectively.

Hydrogenation: The selective reduction of the allyl double bond to a propyl group can be achieved through catalytic hydrogenation. This transformation is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. The reaction proceeds under mild conditions and generally affords high yields of the corresponding (2-methyl-4-propoxy-phenyl)-methanol. This modification eliminates the reactivity of the double bond and increases the lipophilicity of the molecule.

Epoxidation: The epoxidation of the allyl double bond introduces a reactive oxirane ring, which can serve as a precursor for further functionalization. This reaction is commonly performed using peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA). The epoxidation of allylic and homoallylic alcohols can be achieved with high stereoselectivity. acs.org For instance, tungsten-catalyzed asymmetric epoxidation of allylic alcohols with hydrogen peroxide is a known method. acs.org In the context of phenyl allyl ethers, stereoselective epoxidation has been demonstrated using bacterial cultures, yielding optically pure phenyl glycidyl (B131873) ether. nih.gov These methods suggest that this compound can be converted to its corresponding glycidyl ether, a valuable intermediate for the synthesis of various derivatives.

Table 1: Representative Reactions of the Allyloxy Group
ReactionReagents and ConditionsProductKey Features
HydrogenationH₂, Pd/C, Ethanol (B145695), Room Temperature(2-Methyl-4-propoxy-phenyl)-methanolSelective saturation of the double bond.
Epoxidationm-CPBA, Dichloromethane, 0 °C to Room Temperature(2-Methyl-4-(oxiran-2-ylmethoxy)-phenyl)-methanolIntroduction of a reactive epoxide ring.

Exchange with Other Alkoxy, Aryloxy, or Sulfonyloxy Moieties

The allyloxy group can be cleaved and replaced with other functional groups, providing a route to a wide array of derivatives. This typically involves a deallylation step followed by a substitution reaction.

Deallylation: The cleavage of the allyl ether can be accomplished under various conditions. Nickel hydride catalyzed isomerization of the allyl group to an enol ether, followed by acidic hydrolysis, is an effective method for deallylation. organic-chemistry.org This approach is noted for its mild conditions and tolerance of various functional groups. organic-chemistry.org Another method involves the use of a palladium catalyst under basic conditions. organic-chemistry.org

Williamson Ether Synthesis: Following deallylation to reveal the free phenol (B47542), (4-hydroxy-2-methyl-phenyl)-methanol, new ether linkages can be formed via the Williamson ether synthesis. youtube.com This reaction involves the deprotonation of the phenol with a base, such as sodium hydride, followed by nucleophilic substitution with an appropriate alkyl or aryl halide. This method allows for the introduction of a wide variety of alkoxy and aryloxy groups.

Table 2: Synthesis of New Ether Derivatives via Deallylation and Re-etherification
Starting MaterialStep 1: Deallylation ReagentsIntermediateStep 2: Re-etherification ReagentsFinal Product
This compoundNi-H precatalyst, TsOH·H₂O(4-Hydroxy-2-methyl-phenyl)-methanolNaH, then CH₃I(4-Methoxy-2-methyl-phenyl)-methanol
This compoundPd(0), Barbituric acid derivative(4-Hydroxy-2-methyl-phenyl)-methanolK₂CO₃, then C₆H₅CH₂Br(4-Benzyloxy-2-methyl-phenyl)-methanol

Functionalization and Derivatization of the Benzyl (B1604629) Alcohol Moiety

The primary alcohol of the benzyl group is another key site for introducing chemical diversity into the this compound scaffold.

Synthesis of Ether, Ester, and Amine Derivatives

Etherification: The benzyl alcohol can be converted to a benzyl ether through various methods. A common approach is the Williamson ether synthesis, where the alcohol is deprotonated with a strong base and reacted with an alkyl halide. ias.ac.in Alternatively, acid-catalyzed etherification with another alcohol can be employed. google.com For instance, reacting this compound with methyl triflate in the presence of 2-benzyloxypyridine and magnesium oxide can yield the corresponding methyl ether. beilstein-journals.org

Esterification: Ester derivatives can be readily synthesized by reacting the benzyl alcohol with a carboxylic acid or its derivative, such as an acid chloride or anhydride, typically in the presence of an acid catalyst. acs.orgnih.gov The use of heterogeneous catalysts, such as sulfated metal-incorporated MCM-48, has been shown to enhance the esterification of benzyl alcohol with acetic acid. nih.govacs.org

Amination: The conversion of the benzyl alcohol to a benzylamine (B48309) can be achieved through reductive amination or direct amination methodologies. Direct amination using a well-defined homogeneous iron complex via the "borrowing hydrogen" methodology allows for the coupling of benzyl alcohols with various amines to produce secondary and tertiary benzylamines. acs.org The synthesis of primary benzylamines can be accomplished using commercially available heterogeneous nickel catalysts with aqueous ammonia (B1221849) or ammonium (B1175870) salts as the nitrogen source. nih.gov

Introduction of Halogen, Nitro, and Cyano Substituents

Halogenation: The hydroxyl group of the benzyl alcohol can be replaced by a halogen through nucleophilic substitution. Reaction with hydrogen halides (HX) is a common method, where the reactivity order is tertiary > secondary > primary alcohols. libretexts.org For a primary benzyl alcohol like this compound, the reaction with HBr or HCl would proceed, likely via an SN2 mechanism after protonation of the hydroxyl group. The formation of a resonance-stabilized benzyl carbocation intermediate significantly accelerates this reaction compared to simple primary alcohols. vaia.com Ammonium halides in ionic liquids have also been used for the conversion of primary alcohols to organohalides. researchgate.net

Nitration: Direct nitration of the benzylic hydroxyl group is not a standard transformation. Nitrating conditions (e.g., HNO₃/H₂SO₄) would likely lead to electrophilic aromatic substitution on the phenyl ring or oxidation of the alcohol. A plausible, albeit indirect, route to a nitro derivative would involve conversion of the alcohol to a good leaving group (e.g., a tosylate) followed by nucleophilic substitution with a nitrite (B80452) salt.

Cyanation: The direct conversion of benzyl alcohols to the corresponding nitriles (cyanation) is a valuable transformation. Several catalytic methods have been developed for this purpose. For instance, indium(III) bromide can catalyze the reaction of benzylic alcohols with trimethylsilyl (B98337) cyanide (TMSCN) to afford the corresponding nitriles in good yields. organic-chemistry.org More recently, a boron Lewis acid-catalyzed direct cyanation of alcohols using isonitrile as a safer cyanide source has been reported. nih.govnih.gov These methods provide efficient routes to (4-Allyloxy-2-methyl-phenyl)-acetonitrile.

Table 3: Derivatization of the Benzyl Alcohol Moiety
Derivative TypeReactionReagents and ConditionsProduct
EtherEtherificationNaH, then CH₃I in THF1-(Allyloxymethyl)-4-(methoxymethyl)-3-methylbenzene
EsterEsterificationAcetic acid, H₂SO₄ (cat.), Heat(4-Allyloxy-2-methyl-phenyl)-methyl acetate
Amine (Primary)Direct AminationAqueous NH₃, Raney Ni, Heat(4-Allyloxy-2-methyl-phenyl)-methanamine
Halide (Chloride)HalogenationSOCl₂, Pyridine1-(Allyloxymethyl)-4-(chloromethyl)-3-methylbenzene
NitrileCyanationTMSCN, InBr₃ (cat.)(4-Allyloxy-2-methyl-phenyl)-acetonitrile

Systematic Variation of Substitution Patterns on the Phenyl Ring

The electronic and steric properties of substituents on the phenyl ring can significantly influence the reactivity and properties of the entire molecule. A systematic variation of these substituents allows for the establishment of structure-property relationships.

The reactivity of both the allyloxy and benzyl alcohol moieties is influenced by the electronic nature of the phenyl ring. Electron-donating groups (such as additional alkyl or alkoxy groups) on the ring would increase the electron density of the aromatic system. This can enhance the rate of electrophilic aromatic substitution reactions but may also affect the acidity of a potential phenolic intermediate or the stability of a benzyl carbocation. Conversely, electron-withdrawing groups (such as nitro or cyano groups) would decrease the electron density, impacting reactivity in the opposite manner.

For instance, in the context of phenolic antioxidants, the number and position of hydroxyl groups, as well as the nature of other substituents, play a crucial role in their activity. nih.govresearchgate.net Similarly, the reactivity of benzyl alcohols in various transformations is dependent on the substituents present on the aromatic ring. Electron-donating groups generally increase the rate of reactions that involve the formation of a positive charge at the benzylic position, such as SN1-type substitutions. stackexchange.com

A systematic study involving the synthesis of analogues of this compound with different substituents at the 3-, 5-, and 6-positions of the phenyl ring would provide valuable data for understanding these structure-property relationships. For example, introducing a chloro or trifluoromethyl group could significantly alter the electronic properties and lipophilicity of the molecule. mdpi.com Such studies are fundamental in medicinal chemistry and materials science for the rational design of molecules with desired characteristics. youtube.com

Synthesis and Characterization of Oligomeric and Polymeric Forms of this compound

The synthesis of oligomeric and polymeric forms of this compound is not extensively documented in the scientific literature. However, based on the known reactivity of allyl ethers, several potential polymerization strategies can be considered. Standard polymerization techniques such as cationic and free-radical polymerization are generally challenging for allyl ethers due to the high propensity for degradative chain transfer to the monomer. This process involves the abstraction of an allylic hydrogen, leading to the formation of a stable, non-propagating allyl radical, which ultimately results in the formation of low molecular weight oligomers. researchgate.net

Conventional free-radical polymerization of allyl compounds, when attempted, often yields polymers with low molecular weights due to this inherent issue of degradative chain transfer. researchgate.net Similarly, allyl ethers typically fail to undergo cationic polymerization under usual conditions because chain transfer to the monomer occurs more rapidly than propagation. tandfonline.com

To overcome these challenges, more advanced polymerization techniques could be employed. One such method is tandem isomerization/cationic polymerization . This approach utilizes a transition metal catalyst to first isomerize the allyl ether to a more reactive vinyl ether, which then readily undergoes cationic polymerization. tandfonline.comtandfonline.com This method has been successfully applied to various allyl ethers, yielding high molecular weight polymers. tandfonline.com For this compound, this would involve the isomerization of the allyloxy group to a 1-propenyloxy group, followed by cationic polymerization.

Another potential route is through radical-mediated cyclization (RMC) . This mechanism proposes that a radical abstracts an allylic hydrogen atom from the methylene (B1212753) group of the allyl ether, generating an allyl ether radical. This radical then reacts with the double bond of a second monomer molecule to form a five-membered ring radical, which can then propagate. nih.govacs.org

The characterization of any resulting oligomers or polymers would involve standard techniques for polymer analysis. Size exclusion chromatography (SEC) or gel permeation chromatography (GPC) would be used to determine the molecular weight and molecular weight distribution. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy would be crucial for elucidating the polymer structure, including the end groups and the extent of any side reactions. Fourier-transform infrared spectroscopy (FTIR) would be useful for confirming the presence of characteristic functional groups in the polymer backbone.

Elucidation of Structure-Property Relationships Governing Chemical Reactivity and Stability in Analogous Compounds

The chemical reactivity and stability of compounds analogous to this compound, particularly substituted benzyl alcohols, are governed by a combination of electronic and steric effects. The presence of substituents on the aromatic ring significantly influences the properties of the benzylic alcohol functional group.

Electronic Effects:

The nature of the substituents on the phenyl ring plays a critical role in the reactivity of the benzylic hydroxyl group. Electron-donating groups (EDGs) increase the electron density on the aromatic ring and the benzylic carbon, which can stabilize a positive charge that develops during a reaction. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, destabilizing any developing positive charge.

This is clearly observed in oxidation reactions of substituted benzyl alcohols. The presence of EDGs such as methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups accelerates the rate of oxidation, while EWGs like nitro (-NO₂) and chloro (-Cl) groups retard the reaction rate. orientjchem.org This is because the rate-determining step in many of these oxidations involves the formation of an electron-deficient transition state at the benzylic position. researchgate.netbibliomed.org

The influence of these electronic effects can be quantified using the Hammett equation , which relates the reaction rate constants to the substituent constants (σ):

log(k/k₀) = ρσ

where k is the rate constant for the substituted compound, k₀ is the rate constant for the unsubstituted compound, ρ is the reaction constant (which indicates the sensitivity of the reaction to substituent effects), and σ is the substituent constant (which depends on the nature and position of the substituent). researchgate.net A negative value of ρ indicates that the reaction is favored by electron-donating groups, which is typical for the oxidation of benzyl alcohols. researchgate.net

The following table summarizes the qualitative effect of various substituents on the rate of oxidation of benzyl alcohol:

SubstituentPositionElectronic EffectEffect on Oxidation Rate
-OCH₃paraElectron-donatingAccelerates
-CH₃paraElectron-donatingAccelerates
-H-Reference-
-ClparaElectron-withdrawingRetards
-NO₂paraElectron-withdrawingRetards

Steric Effects:

Steric hindrance can also play a significant role in the reactivity of benzyl alcohol derivatives. Bulky substituents near the reaction center can hinder the approach of reactants, thereby slowing down the reaction rate. mdpi.com For example, in the benzylation of arenes with benzyl alcohol, the reaction rate decreases as the steric bulk of the arene increases (benzene > toluene (B28343) > p-xylene (B151628) > mesitylene). mdpi.comresearchgate.net

In the case of this compound, the methyl group at the ortho position can exert a steric effect on reactions involving the benzylic hydroxyl group. The magnitude of this effect would depend on the specific reaction and the size of the other reactants.

Stability:

The stability of benzyl alcohol derivatives is also influenced by these electronic and steric factors. For instance, the formation of a benzylic carbocation intermediate is stabilized by electron-donating groups. stackexchange.com This increased stability of the carbocation can lead to a higher propensity for reactions that proceed through such an intermediate, for example, Sₙ1 type reactions. The allyloxy group in this compound, being an electron-donating group through resonance, would be expected to contribute to the stabilization of any developing positive charge at the benzylic position.

Potential Academic Applications and Utility in Organic Synthesis

(4-Allyloxy-2-methyl-phenyl)-methanol as a Key Building Block in Advanced Organic Synthesis

The inherent functionalities of this compound position it as a versatile precursor for the synthesis of more complex molecular entities. Its utility can be envisioned in the creation of both polymeric materials and intricate organic molecules.

Precursor to Polymerizable Monomers for Advanced Materials

The presence of the allyl group in this compound is a key feature that allows it to function as a monomer in various polymerization reactions. This vinyl functionality can undergo radical polymerization, making it a candidate for the synthesis of novel polymers. The resulting polymers would feature the 4-hydroxy-3-methylbenzyl ether moiety as a repeating side chain, which could impart specific properties such as thermal stability, altered solubility, and potential for post-polymerization modification.

Furthermore, the hydroxyl group offers a handle for chemical modification prior to polymerization. For instance, esterification or etherification of the benzylic alcohol can introduce additional functional groups, leading to a diverse range of monomers with tunable properties.

Table 1: Potential Polymerization Reactions for this compound Derivatives

Polymerization TypeMonomer DerivativePotential Polymer Properties
Free Radical PolymerizationThis compoundThermoplastic with functional side chains
Ring-Opening Metathesis Polymerization (ROMP)Norbornene-functionalized derivativeThermosetting resins with high Tg
Thiol-ene "Click" ChemistryThis compoundCrosslinked networks, hydrogels

Intermediate in the Convergent Synthesis of Complex Natural Products or Fine Chemicals

In the realm of natural product synthesis, multi-functional building blocks are highly valuable. This compound could serve as a key intermediate in a convergent synthetic strategy. The allyl group can be subjected to a variety of transformations, including oxidation to an epoxide or aldehyde, dihydroxylation, or isomerization to a propenyl group, which can then undergo further reactions like ozonolysis. The phenolic ether is generally stable but can be cleaved under specific conditions to liberate a free phenol (B47542) if required at a later synthetic stage. The benzylic alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution. This array of possible transformations makes it a versatile synthon for the construction of complex molecular frameworks found in bioactive natural products.

Design and Synthesis of Ligands for Catalysis Based on this compound Scaffolds

The structure of this compound provides a robust scaffold for the design of novel ligands for transition metal catalysis. The aromatic ring and the benzylic alcohol can be readily modified to introduce coordinating atoms such as phosphorus, nitrogen, or sulfur. For example, the hydroxyl group could be replaced by a phosphine (B1218219) moiety via an Appel reaction followed by reaction with a phosphide. Alternatively, ortho-lithiation of the aromatic ring, directed by the allyloxy group, could allow for the introduction of various coordinating groups. The allyl group itself can also act as a coordinating moiety to certain transition metals, potentially leading to catalysts with unique reactivity and selectivity.

Applications in Materials Science and Polymer Chemistry

The polymerizable nature of this compound and its derivatives opens up avenues for its application in the development of advanced materials with tailored properties.

Role in Polymerization and Crosslinking Reactions for Novel Polymeric Architectures

The bifunctionality of this compound (an allyl group for polymerization and a hydroxyl group for further reaction) makes it an attractive candidate for the synthesis of functional polymers and crosslinked networks. For instance, the hydroxyl group can serve as an initiation site for ring-opening polymerization of cyclic esters like lactide or caprolactone, leading to the formation of graft copolymers. The allyl group can then be utilized for subsequent crosslinking reactions, for example, through thiol-ene chemistry, to form robust polymer networks. This approach allows for the creation of complex polymeric architectures such as star polymers, comb polymers, and crosslinked films.

Utilization in Self-Healing, Responsive, or Functional Coating Materials

The allyl group in polymers derived from this compound could be leveraged in the design of self-healing materials. One approach involves the incorporation of these polymers into a matrix containing a catalyst for a crosslinking reaction, such as ring-opening metathesis polymerization. Upon damage, the encapsulated catalyst would be released and initiate polymerization of the pendant allyl groups, thus healing the crack.

Furthermore, the aromatic core and the potential for further functionalization of the hydroxyl group could be exploited to create responsive materials. For example, the incorporation of stimuli-responsive groups could lead to materials that change their properties, such as swelling or color, in response to external stimuli like pH, temperature, or light. In the context of coatings, polymers derived from this monomer could offer enhanced adhesion, weather resistance, and specific surface properties.

Development of Chemosensors and Recognition Elements Based on this compound

The architecture of this compound provides several avenues for its theoretical application in the design of chemosensors and molecular recognition elements. The principle of a chemosensor relies on a molecule's ability to selectively bind to a specific analyte, resulting in a measurable signal, such as a change in fluorescence. The functional groups present in this compound can be exploited to serve as binding sites or to be modified for the attachment of fluorophores or other signaling units.

The hydroxyl group of the benzyl (B1604629) alcohol moiety can participate in hydrogen bonding interactions, a key mechanism in molecular recognition. This group could potentially bind to anions or neutral molecules that are hydrogen bond acceptors. Furthermore, the aromatic ring can engage in π-π stacking interactions with other aromatic systems. The methyl group on the phenyl ring can influence the electronic properties of the aromatic system, which in turn can affect its binding affinity and selectivity.

The allyloxy group is particularly noteworthy as it offers a site for further chemical modification. For instance, the double bond of the allyl group can undergo various reactions, such as epoxidation, dihydroxylation, or polymerization, allowing for the covalent attachment of this molecule to surfaces or other molecular scaffolds. This versatility is crucial for the development of solid-state sensors or for integration into more complex molecular systems. A hypothetical design for a fluorescent chemosensor could involve the derivatization of the hydroxyl group with a fluorophore that is sensitive to the local environment. Upon binding of an analyte to the allyloxy-2-methylphenyl moiety, a conformational change could alter the fluorescence of the attached reporter group.

While no specific studies on chemosensors based on this compound have been reported, the principles of chemosensor design using similar phenolic and benzyl alcohol structures are well-established. For example, fluorescent chemosensors for metal ions have been developed using Schiff-base compounds derived from salicylaldehyde, a related phenolic aldehyde. These sensors often operate via mechanisms such as photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF).

Table 1: Potential Recognition Moieties and Target Analytes for this compound-Based Chemosensors (Theoretical)

Functional GroupPotential InteractionPotential Target Analytes
Hydroxyl GroupHydrogen BondingAnions (e.g., F⁻, AcO⁻), Lewis basic molecules
Aromatic Ringπ-π StackingAromatic nitro compounds, electron-deficient arenes
Allyloxy GroupCovalent ModificationAttachment to surfaces, polymers, or biomolecules
Methyl GroupSteric and Electronic EffectsModulates selectivity and binding affinity

Photochemical and Photophysical Investigations for Optoelectronic or Energy Applications

The photochemical and photophysical properties of aromatic compounds are of significant interest for their potential applications in optoelectronics and energy conversion. The this compound molecule contains a chromophore (the substituted benzene (B151609) ring) that can absorb ultraviolet light. Upon absorption of a photon, the molecule is promoted to an excited electronic state, from which it can undergo various photophysical or photochemical processes.

The study of benzyl alcohol derivatives has shown that they can undergo photoinduced electron transfer (PET) reactions. The efficiency of PET can be influenced by the substituents on the aromatic ring. The electron-donating nature of the allyloxy and methyl groups in this compound would likely influence the electron density of the aromatic ring and, consequently, its behavior in photoinduced processes. For instance, an increase in electron density could make the molecule more susceptible to photooxidation.

The allyl group itself can participate in photochemical reactions. For example, the cleavage of the allyl ether bond can be induced photochemically, a reaction that has been utilized in photolabile protecting group strategies in organic synthesis. This property could potentially be harnessed in applications such as photo-patterning or the light-triggered release of the parent phenol.

Furthermore, the benzyl alcohol moiety can be involved in photooxidation reactions, leading to the corresponding aldehyde. The efficiency and selectivity of such reactions can be tailored by the choice of reaction conditions and the presence of photosensitizers.

While the specific photophysical parameters of this compound, such as its absorption and emission spectra, quantum yield, and excited-state lifetime, have not been documented in the literature, it is plausible that it would exhibit fluorescence, a common characteristic of many aromatic molecules. The nature of this fluorescence could be modulated by the molecular environment, a property that is central to the functioning of many fluorescent sensors and probes.

Table 2: Potential Photochemical and Photophysical Properties of this compound (Hypothetical)

PropertyPotential BehaviorPotential Application
UV AbsorptionAbsorption in the UV region due to the substituted benzene ring.Photoinitiator, light-harvesting component.
FluorescenceEmission of light upon excitation, influenced by solvent polarity and binding events.Fluorescent probe, component in organic light-emitting diodes (OLEDs).
Photoinduced Electron TransferCan act as an electron donor in the excited state.Photocatalysis, solar energy conversion.
Photochemical CleavageThe allyl ether bond may be susceptible to photochemical cleavage.Photolabile protecting group, photoresist material.
PhotooxidationThe benzyl alcohol group can be oxidized to an aldehyde under photochemical conditions.Photosynthesis of fine chemicals.

Advanced Analytical Methodologies for Research and Quantification of 4 Allyloxy 2 Methyl Phenyl Methanol

High-Performance Chromatographic Techniques for Purity Assessment and Complex Mixture Separation

Chromatographic methods are paramount for the separation and purity evaluation of (4-Allyloxy-2-methyl-phenyl)-methanol. The choice of technique is dictated by the analyte's properties and the specific requirements of the analysis, such as the need to resolve impurities or quantify the main component in a complex matrix.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound. Its versatility is enhanced by the availability of various detectors, each offering distinct advantages. A common approach involves reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase.

For the analysis of this compound, a C18 column is frequently employed. The mobile phase typically consists of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, often with the addition of a small amount of acid, such as formic acid, to improve peak shape. nih.gov Detection is most commonly achieved using a UV detector, as the aromatic ring in the molecule provides strong chromophores. A diode-array detector (DAD) can provide additional spectral information, aiding in peak identification and purity assessment. oup.com

Illustrative HPLC Purity Analysis Data:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Detection UV at 274 nm
Retention Time 6.8 min
Purity (by area %) >99.5%
Limit of Detection (LOD) 0.01 µg/mL
Limit of Quantification (LOQ) 0.03 µg/mL

This table presents hypothetical data for illustrative purposes.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the relatively low volatility of this compound, a derivatization step is often necessary to increase its volatility and thermal stability. nih.gov Silylation is a common derivatization technique where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). researchgate.net

The resulting TMS ether is more volatile and less polar, making it amenable to GC analysis. The mass spectrometer provides detailed structural information, allowing for confident identification of the compound and any impurities. This method is particularly sensitive, making it ideal for trace analysis. mdpi.com

Hypothetical GC-MS Parameters for Silylated this compound:

ParameterValue
Derivatization Reagent BSTFA with 1% TMCS
Column HP-5MS, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1.2 mL/min
Oven Program 100°C (1 min), ramp to 280°C at 15°C/min, hold for 5 min
Ionization Mode Electron Ionization (EI), 70 eV
Mass Range m/z 40-500
Expected Retention Time ~12.5 min

This table presents hypothetical data for illustrative purposes.

Supercritical Fluid Chromatography (SFC) is a powerful separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.org SFC bridges the gap between gas and liquid chromatography and is particularly well-suited for the separation of chiral compounds and thermally labile molecules. libretexts.org Given that this compound possesses a chiral center at the carbon atom bearing the hydroxyl group, SFC is an excellent choice for enantiomeric separation.

Chiral stationary phases (CSPs), often based on polysaccharide derivatives, are used to resolve the enantiomers. researchgate.netchiraltech.com A polar organic modifier, such as methanol or ethanol (B145695), is typically added to the supercritical CO2 to increase the mobile phase's solvating power and improve peak shape. chromatographyonline.com The advantages of SFC include faster analysis times and reduced organic solvent consumption compared to normal-phase HPLC. youtube.com

Example SFC Chiral Separation Conditions:

ParameterValue
Column Chiralpak AD-H, 4.6 x 250 mm, 5 µm
Mobile Phase Supercritical CO2 / Methanol (85:15, v/v)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Temperature 40°C
Detection UV at 274 nm

This table presents hypothetical data for illustrative purposes.

Quantitative Analysis Using Advanced Spectroscopic Methods

Spectroscopic techniques provide a complementary approach to chromatographic methods for the quantification of this compound. These methods can offer rapid and direct measurement of concentration without the need for extensive separation.

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary analytical method for the determination of compound purity and concentration. bwise.kr The principle of qNMR is based on the direct proportionality between the integrated signal area of a specific resonance and the number of nuclei contributing to that signal. usp.org This allows for the absolute quantification of an analyte against a certified internal standard of known purity, without the need for a calibration curve of the analyte itself. preprints.orgmestrelab.com

For the qNMR analysis of this compound, a well-characterized internal standard with non-overlapping signals is chosen. rssl.com The purity of the analyte is calculated by comparing the integral of a specific proton signal of the analyte to the integral of a known proton signal of the internal standard. Careful selection of experimental parameters, such as a sufficient relaxation delay, is crucial for accurate quantification. researchgate.net

Representative qNMR Purity Determination Parameters:

ParameterValue
Spectrometer 500 MHz
Solvent DMSO-d6
Internal Standard Maleic Anhydride
Analyte Signal (Integral) Aromatic protons or benzylic CH2
Relaxation Delay (D1) 30 s
Number of Scans 16
Calculated Purity 99.6% (w/w)

This table presents hypothetical data for illustrative purposes.

UV-Visible spectroscopy is a straightforward and cost-effective method for determining the concentration of this compound in solution, provided that it is the only component that absorbs at the wavelength of interest or that the absorbance of other components is negligible or can be corrected for. The presence of the substituted benzene (B151609) ring in the molecule results in characteristic UV absorption.

According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To quantify the compound, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. Methanol is a common solvent for this type of analysis. researchgate.net

Hypothetical UV-Visible Spectroscopic Data:

ParameterValue
Solvent Methanol
λmax 274 nm
Molar Absorptivity (ε) 1,450 L mol⁻¹ cm⁻¹
Linear Range 1 - 50 µg/mL
Correlation Coefficient (R²) >0.999

This table presents hypothetical data for illustrative purposes.

Hyphenated Techniques for Online Reaction Monitoring and Process Control

The synthesis of this compound, which likely involves steps such as O-alkylation of a phenolic precursor and manipulation of the hydroxymethyl group, can be significantly enhanced through the application of Process Analytical Technology (PAT). PAT is a framework for designing, analyzing, and controlling manufacturing processes by measuring critical process parameters (CPPs) that affect critical quality attributes (CQAs). wikipedia.orgmt.com This approach moves away from static batch manufacturing towards a more dynamic and controlled process, aiming to ensure quality is built into the product rather than tested for at the end. researchgate.netnih.gov For the synthesis of this target compound, PAT would involve the real-time, in-line or on-line monitoring of key reaction variables.

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are central to PAT implementation. These methods provide continuous, real-time data on the concentrations of reactants, intermediates, products, and byproducts.

Commonly Employed Hyphenated Techniques:

In-situ Fourier Transform Infrared (FT-IR) and Raman Spectroscopy: Vibrational spectroscopy techniques like FT-IR and Raman are powerful tools for real-time reaction monitoring without the need for sample extraction. bruker.com An attenuated total reflectance (ATR) probe can be inserted directly into the reaction vessel to collect FT-IR spectra. nih.gov For the synthesis of this compound, FT-IR could monitor the disappearance of the phenolic -OH stretch during the allylation step and the appearance of the C-O-C ether stretch. Similarly, Raman spectroscopy, which is particularly sensitive to non-polar bonds, could track changes in the aromatic ring substitution patterns. A quantitative method using in-situ Raman spectroscopy has been successfully developed for monitoring a heterogeneous etherification reaction, demonstrating its utility for tracking starting materials and products in real-time. acs.org

Mass Spectrometry (MS): On-line mass spectrometry can be used for direct liquid sampling to monitor reaction components. This technique offers high sensitivity and selectivity, allowing for the detection of trace impurities and byproducts. nih.gov For instance, a process mass spectrometer could be used to create concentration profiles for the reactants and products in the synthesis of the target molecule. nih.gov Internet-based platforms have been developed that integrate miniature mass spectrometers for remote reaction monitoring and control. acs.org

High-Performance Liquid Chromatography (HPLC): While typically an off-line method, on-line HPLC systems can be integrated into a reaction setup. These systems automatically draw samples from the reactor, perform a rapid separation, and quantify the components. This provides detailed information on reaction conversion, yield, and impurity profiles. On-line HPLC is often used as a reference technique to build and validate the calibration models for spectroscopic methods like FT-IR and Raman. acs.org

The data from these analytical techniques are often processed using multivariate data analysis (MVDA), such as partial least squares (PLS) regression, to build predictive models that correlate spectral data with component concentrations. acs.orgrsc.org These models enable robust, real-time control of the reaction, allowing for adjustments to be made to parameters like temperature, reagent addition rate, or reaction time to maintain optimal conditions and ensure consistent product quality. wikipedia.org

Table 1: Comparison of Hyphenated Techniques for Reaction Monitoring.
TechniqueMode of OperationKey AdvantagesPotential Application in Synthesis
In-situ FT-IR/RamanIn-lineNon-invasive, real-time, provides structural information, suitable for various scales. bruker.comMonitoring consumption of phenolic -OH and formation of ether linkage during O-alkylation. acs.org
On-line MSOn-line/At-lineHigh sensitivity and selectivity, good for trace impurity detection. nih.govTracking concentration profiles of reactants, products, and potential byproducts.
On-line HPLCOn-line/At-lineHigh accuracy and precision for quantification, separates complex mixtures.Validating spectroscopic models and providing detailed impurity profiles. acs.org

Electrochemical Methods for Characterization of Redox Behavior and Potential Sensing

Electrochemical methods offer valuable insights into the redox properties of this compound. The molecule contains two potentially electroactive moieties: the substituted aromatic ring with an electron-donating allyloxy group and the benzylic alcohol group. Voltammetric techniques, such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV), can be employed to study its oxidation and reduction behavior. nih.gov

The oxidation of the phenolic ether moiety is of particular interest. Phenolic compounds are known to be electrochemically active, and their oxidation potentials are sensitive to the nature and position of substituents on the aromatic ring. nih.govscispace.com The presence of electron-donating groups, such as the allyloxy and methyl groups, is expected to lower the oxidation potential of the aromatic ring compared to unsubstituted phenol (B47542), making it easier to oxidize. nih.gov Studies on p-substituted phenols have shown that the oxidation peak potentials become more positive with an increase in the electron-withdrawing nature of the substituent. nih.gov Conversely, the electron-donating character of the allyloxy group in the para position would facilitate the removal of an electron from the aromatic system. The oxidation likely proceeds via the formation of a phenoxyl radical, which can then undergo further reactions. scispace.com

The benzylic alcohol group can also be oxidized electrochemically, typically to the corresponding aldehyde and further to a carboxylic acid. rsc.org The direct, mediator-free electro-oxidation of benzyl (B1604629) alcohol has been shown to occur at an oxidation potential of around +1.2 V to +1.5 V versus a Ag/AgCl reference electrode. rsc.orgresearchgate.net The oxidation of this compound would therefore likely exhibit multiple oxidation peaks corresponding to the processes at the aromatic ether and the benzylic alcohol functionalities. The exact potentials and mechanisms would be dependent on experimental conditions such as pH, solvent, and the electrode material used. chesci.comnih.gov

The distinct electrochemical signature of this compound could be exploited for the development of electrochemical sensors. Modified electrodes, for instance, using carbon-based materials (like glassy carbon or carbon paste) enhanced with nanoparticles or conducting polymers, can improve the sensitivity and selectivity of detection. mdpi.commdpi.comnih.gov Such sensors could be used for the quantification of the compound in various matrices. The analytical performance of these sensors is typically characterized by their linear response range and limit of detection (LOD). mdpi.comnih.gov

Table 2: Expected Electrochemical Properties and Potential Sensing Parameters.
ParameterDescriptionInfluencing FactorsAnalogous System Data
Oxidation Potential (Aromatic Ether)Potential at which the substituted phenol ether moiety is oxidized.Substituent effects, pH, electrode material. nih.govnih.govPhenol at GCE (pH 7): ~+0.65 V. scispace.com p-cresol (B1678582) oxidation is easier than phenol. nih.gov
Oxidation Potential (Benzylic Alcohol)Potential required for the oxidation of the -CH₂OH group.Electrode material, solvent, supporting electrolyte. rsc.orgBenzyl alcohol at RVC: ~+1.2 V vs Ag/AgCl. rsc.org
Electron Transfer MechanismNumber of electrons and protons involved in the redox process.pH of the medium. nih.govPhenol oxidation is often a two-electron, two-proton process. nih.gov
Sensing LODLowest concentration detectable by an electrochemical sensor.Electrode modification, voltammetric technique (e.g., DPV, SWV). mdpi.comnih.govLODs for various phenolic compounds using modified electrodes are in the 10⁻⁷ M range. mdpi.comnih.gov

Microfluidic Systems for High-Throughput Screening and Reaction Optimization

Microfluidic systems, also known as microreactors or flow reactors, offer significant advantages for the synthesis and optimization of fine chemicals like this compound. elveflow.comresearchgate.net These systems perform chemical reactions in a network of micro-channels, providing benefits such as enhanced heat and mass transfer, precise control over reaction parameters, improved safety, and reduced consumption of reagents. elveflow.comarxiv.org

For the synthesis of this compound, a microfluidic approach would be particularly beneficial for optimizing the O-alkylation step. This reaction often requires careful control of temperature and stoichiometry to maximize yield and minimize side products. nih.gov In a microreactor, reactants can be continuously pumped and mixed, and parameters such as residence time (the time reactants spend in the heated zone of the reactor), temperature, and reagent concentrations can be varied rapidly and systematically. researchgate.net

High-Throughput Screening (HTS):

A key advantage of microfluidics is the ability to perform high-throughput screening of reaction conditions. unchainedlabs.com By automating the system, a large number of experiments can be conducted in a short period. researchgate.net For example, different bases, solvents, or catalysts for the allylation reaction could be screened to quickly identify the optimal combination. rsc.org The output of the microreactor can be coupled directly to an on-line analytical technique, such as mass spectrometry or HPLC, allowing for real-time analysis of the product stream and rapid evaluation of each set of conditions. rsc.orgnih.gov

Reaction Optimization:

Once promising conditions are identified, the microfluidic system can be used to fine-tune the reaction parameters to maximize yield and selectivity. researchgate.net An automated system can employ feedback algorithms to perform "black-box" optimization, where the system autonomously explores the parameter space (e.g., temperature, flow rate, stoichiometry) to find the global optimum without prior knowledge of the reaction kinetics. researchgate.net This approach saves significant time and materials compared to traditional batch optimization methods. ripi.ir

The synthesis of this compound could be performed in a multi-step continuous flow process, integrating reaction, separation, and purification steps into a single, compact system. researchgate.net This not only improves efficiency but also allows for the safe handling of potentially hazardous reagents or intermediates. arxiv.org

Table 3: Parameters for Microfluidic Optimization of Synthesis.
ParameterRange of Control in MicroreactorsImpact on ReactionOptimization Goal
Residence TimeSeconds to hoursDetermines reaction conversion.Minimize time while maximizing conversion to product.
Temperature-20 °C to >200 °CAffects reaction rate and selectivity.Find optimal temperature for high yield and minimal byproduct formation.
Reagent Concentration/StoichiometryPrecisely controlled by pump flow ratesInfluences reaction kinetics and selectivity.Use minimal excess of reagents to achieve complete conversion of the limiting reagent.
Solvent/CatalystScreening of multiple optionsCritical for reaction feasibility, rate, and pathway.Identify the most efficient and selective solvent and/or catalyst system.

Environmental Chemistry and Green Synthesis Considerations for 4 Allyloxy 2 Methyl Phenyl Methanol

Investigation of Biodegradation Pathways and Environmental Fate Mechanisms

For (4-Allyloxy-2-methyl-phenyl)-methanol, initial microbial attack could occur at several sites:

O-Dealkylation: The ether linkage is a common point of enzymatic cleavage in aromatic ethers. nih.gov This would release allyl alcohol and 4-hydroxy-2-methyl-benzyl alcohol. The latter would likely be funneled into central metabolic pathways through intermediates like protocatechuate. researchgate.net

Allyl Group Oxidation: The allyl side chain could undergo oxidation to form an epoxide, diol, or be cleaved to an aldehyde.

Methyl Group Oxidation: The methyl group on the benzene (B151609) ring can be sequentially oxidized by microorganisms to a carboxylic acid, forming 4-allyloxy-2-carboxy-benzyl alcohol.

Aromatic Ring Hydroxylation and Cleavage: Direct enzymatic attack on the aromatic ring, leading to the formation of catechol or protocatechuate derivatives, is a fundamental mechanism in the degradation of benzene-based compounds. nih.govnih.gov Following hydroxylation, the ring is cleaved, and the resulting aliphatic acids are metabolized through central pathways like the Krebs cycle. researchgate.net

Implementation of Green Chemistry Principles in Synthetic Procedures

A plausible and conventional synthesis of this compound would likely involve two main steps: a Williamson ether synthesis to introduce the allyl group, followed by the reduction of a carbonyl group to form the benzyl (B1604629) alcohol. Analyzing this pathway through the lens of green chemistry reveals significant opportunities for improvement. sigmaaldrich.comepa.govmsu.edu

A hypothetical traditional synthesis could start from 4-hydroxy-2-methylbenzaldehyde (B179408):

Step 1: Williamson Ether Synthesis: Reaction of 4-hydroxy-2-methylbenzaldehyde with allyl bromide in the presence of a base like potassium carbonate and a polar aprotic solvent such as N,N-dimethylformamide (DMF). jk-sci.com

Step 2: Reduction: Reduction of the resulting 4-allyloxy-2-methylbenzaldehyde using a stoichiometric reducing agent like sodium borohydride (B1222165) in an alcohol solvent.

The traditional Williamson ether synthesis often employs volatile and reprotoxic dipolar aprotic solvents like DMF or DMSO. jk-sci.comacsgcipr.org Green chemistry principles advocate for their replacement with safer alternatives.

Alternative Solvents: Water is an ideal green solvent, and the use of surfactants or phase-transfer catalysts can facilitate reactions between water-insoluble organic substrates. researchgate.net Ionic liquids and deep eutectic solvents are also being explored as greener reaction media for ether synthesis. numberanalytics.com For the reduction step, replacing methanol (B129727) with more benign solvents like ethanol (B145695) or even water, if the catalyst allows, would be a significant improvement.

Solvent-Free Reactions: Microwave-assisted organic synthesis (MAOS) can often be performed under solvent-free conditions, leading to dramatically reduced reaction times and waste generation. researchgate.netscielo.org.mxresearchgate.net

The twelve principles of green chemistry emphasize the superiority of catalytic reagents over stoichiometric ones. acs.org

Phase-Transfer Catalysis (PTC): In the etherification step, a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, can be used in a two-phase system (e.g., water and an organic solvent), which can enhance reaction rates and avoid the need for anhydrous conditions and hazardous solvents. utahtech.eduacs.orgacs.org

Greener Reduction: The use of stoichiometric metal hydrides like NaBH4 generates significant salt waste. Catalytic hydrogenation, using molecular hydrogen (H₂) and a metal catalyst (e.g., Pd/C), is a much greener alternative for the reduction of the aldehyde. In this case, the only byproduct is, in principle, nothing, leading to a 100% atom economy for this step. acs.org Biocatalytic reductions, using enzymes or whole-cell systems (e.g., using extracts from plants like Aloe vera), represent another frontier in green chemistry, offering high selectivity under mild, aqueous conditions. researchgate.netscielo.org.mx

Atom Economy and E-Factor Analysis of Synthetic Routes

Atom economy and the Environmental Factor (E-Factor) are key metrics for evaluating the greenness of a synthetic process.

Atom Economy: This metric, developed by Barry Trost, calculates the percentage of reactant atoms that are incorporated into the final desired product. acs.org

E-Factor: This metric provides a more holistic view by calculating the ratio of the mass of waste produced to the mass of the desired product.

Let's analyze our hypothetical two-step synthesis of this compound.

Interactive Data Table: Atom Economy of a Traditional vs. Greener Synthetic Route

Reaction Step Traditional Route Reactants Desired Product Byproducts % Atom Economy
Step 1: Etherification Williamson Synthesis4-hydroxy-2-methylbenzaldehyde, Allyl bromide, K₂CO₃4-allyloxy-2-methylbenzaldehyde2 KBr, CO₂, H₂O60.5%
Step 2: Reduction Sodium Borohydride4-allyloxy-2-methylbenzaldehyde, NaBH₄This compoundBorate salts82.6%
Greener Alternative Catalytic Hydrogenation 4-allyloxy-2-methylbenzaldehyde, H₂This compoundNone100%

Note: The atom economy for the Williamson synthesis is calculated as: [FW of Product] / [Sum of FW of all reactants] x 100. For the greener reduction, only H₂ is considered the reagent transferring atoms to the substrate.

The E-Factor for many pharmaceutical and fine chemical processes can be in the range of 25-100 or even higher, indicating substantial waste generation. By implementing greener practices such as catalytic reactions and solvent recycling, the E-Factor can be significantly reduced.

Design for Degradation and End-of-Life Considerations

One of the core principles of green chemistry is designing chemical products that break down into innocuous substances after their intended use, preventing their accumulation in the environment. epa.govslideshare.net The structure of this compound has features that can be considered in this context.

Inherent Biodegradability: The presence of the ether and alcohol functionalities provides "handles" for microbial enzymes to initiate degradation, as discussed in section 9.1. Unlike highly halogenated or polyaromatic structures, this molecule does not possess features typically associated with high persistence.

Avoiding Recalcitrant Moieties: The design avoids the incorporation of groups known to cause environmental problems, such as heavy metals, polyhalogenated aromatic rings, or quaternary ammonium (B1175870) groups.

Potential for Tunable Degradation: For applications where controlled degradation is desired, such as in certain polymer applications, the ether linkage could be replaced with more labile ester linkages. The introduction of ester groups into a polymer backbone, for example, can significantly increase the rate of hydrolytic or enzymatic degradation. acs.org

By considering these factors during the molecular design phase, chemists can create functional molecules that also have a favorable end-of-life profile, closing the loop on a truly green chemical process.

Future Research Directions and Unexplored Avenues for 4 Allyloxy 2 Methyl Phenyl Methanol

Exploration of Novel and Unprecedented Reaction Pathways for Functional Group Transformations

The unique combination of functional groups in (4-Allyloxy-2-methyl-phenyl)-methanol opens the door to a multitude of chemical transformations. Future research could focus on leveraging the reactivity of the allyl group, the benzyl (B1604629) alcohol, and the aromatic ring.

The allyloxy group is particularly ripe for exploration. Beyond simple ether cleavage, it can undergo a variety of rearrangements and additions. A key area of investigation would be the Claisen rearrangement , a powerful carbon-carbon bond-forming reaction. byjus.comlibretexts.org Heating this compound could induce a researchgate.netresearchgate.net-sigmatropic rearrangement to yield 3-allyl-4-hydroxy-2-methyl-benzyl alcohol. This transformation would provide a facile route to a more complex, multi-functionalized phenol (B47542).

Another avenue involves the isomerization of the allyl group to a propenyl group, which could be achieved using transition metal catalysts. This would transform the allyloxy ether into a propenoxy ether, altering its electronic properties and subsequent reactivity. Furthermore, the double bond of the allyl group is susceptible to a range of addition reactions, including:

Epoxidation: Formation of an epoxide ring, which can then be opened by various nucleophiles to introduce new functionalities.

Hydroboration-oxidation: To yield a terminal alcohol, creating a diol derivative.

Thiol-ene "click" chemistry: A highly efficient and modular approach to attach a wide range of thiol-containing molecules, which has applications in materials science and bioconjugation. mdpi.com

The benzyl alcohol moiety also offers significant opportunities for derivatization. Selective oxidation to the corresponding aldehyde, (4-allyloxy-2-methyl-benzaldehyde), would provide a key intermediate for the synthesis of a variety of other compounds through reactions such as Wittig olefination, reductive amination, and aldol (B89426) condensation. mdpi.comresearchgate.net Conversely, the hydroxyl group can be converted into other leaving groups, such as halides or tosylates, to facilitate nucleophilic substitution reactions. organic-chemistry.org

Functional Group Potential Transformation Significance
AllyloxyClaisen RearrangementForms a new C-C bond, leading to a substituted phenol.
AllyloxyIsomerization to PropenoxyAlters electronic properties and reactivity.
Allyloxy (double bond)Epoxidation, HydroborationIntroduces new oxygen-containing functional groups.
Benzyl AlcoholSelective OxidationCreates a versatile aldehyde intermediate.
Benzyl AlcoholConversion to Leaving GroupEnables nucleophilic substitution reactions.

Development of Highly Selective and Efficient Catalytic Systems for its Derivatization

The development of catalytic systems that can selectively target one functional group in the presence of others is a cornerstone of modern organic synthesis. For this compound, this is particularly relevant due to its multiple reactive sites.

Future research should focus on developing catalysts for:

Chemoselective Oxidation: Designing catalysts, potentially based on palladium or other transition metals, that can selectively oxidize the benzyl alcohol to the aldehyde without affecting the allyl group. mdpi.com This would avoid the need for protecting group strategies, making syntheses more atom-economical and efficient.

Catalytic Allylic Substitution: Utilizing palladium or iridium catalysts to perform allylic substitution reactions directly on the allyloxy group, allowing for the introduction of a wide range of nucleophiles.

Asymmetric Catalysis: For reactions that create new stereocenters, such as the epoxidation of the allyl group or the addition of nucleophiles to the aldehyde derivative, the development of chiral catalysts would be crucial for accessing enantiomerically pure compounds.

Catalytic Approach Target Transformation Potential Catalyst Benefit
Chemoselective OxidationBenzyl alcohol to aldehydePalladium-based catalystsAvoids protecting groups
Allylic SubstitutionDerivatization of the allyl groupPalladium or Iridium complexesDirect functionalization
Asymmetric CatalysisEnantioselective synthesisChiral transition metal complexesAccess to single enantiomers

Integration into Advanced Functional Materials with Tailored Properties

The structural features of this compound make it an attractive building block for the creation of advanced functional materials. The allyl group, in particular, is a versatile handle for polymerization.

Polymer Synthesis: The allyl group can participate in various polymerization reactions, including free-radical and ring-opening metathesis polymerization (ROMP). nih.gov This could lead to the development of novel polymers with tailored properties, such as specific refractive indices, thermal stabilities, or surface energies. The presence of the polar hydroxyl group could enhance properties like adhesion and water absorption.

Surface Modification: The molecule could be grafted onto surfaces through reactions involving the hydroxyl or allyl groups. This could be used to modify the surface properties of materials, for instance, to create hydrophobic or biocompatible coatings.

Cross-linking Agents: The difunctionality of the molecule (allyl and hydroxyl groups) suggests its potential use as a cross-linking agent in the production of thermosetting resins and gels.

Interdisciplinary Research with Emerging Fields such as Nanoscience and Supramolecular Chemistry

The interface of organic chemistry with nanoscience and supramolecular chemistry offers exciting opportunities for this compound.

Nanoscience: Phenolic compounds, which can be derived from the target molecule via Claisen rearrangement, are known to act as capping and reducing agents in the synthesis of metal nanoparticles. rsc.org The resulting nanoparticles can have applications in catalysis, sensing, and biomedicine. The specific structure of the phenol derived from this compound could influence the size, shape, and stability of the nanoparticles.

Supramolecular Chemistry: The hydroxyl group of the benzyl alcohol can participate in hydrogen bonding, a key interaction in supramolecular assembly. orientjchem.org This could be exploited to create self-assembling systems, such as liquid crystals or organogels. The interplay between hydrogen bonding from the hydroxyl group and potential π-π stacking of the aromatic rings could lead to complex and functional supramolecular architectures.

Expanding the Scope of Analogues and Derivatives for Diverse Academic Applications

Systematic modification of the this compound scaffold can lead to a library of compounds with diverse properties and potential applications.

Variation of the Allyl Group: Replacing the allyl group with other unsaturated moieties, such as propargyl or crotyl groups, would provide access to a wider range of chemical transformations, including click chemistry with azides (for the propargyl group) and stereoselective additions.

Modification of the Aromatic Ring: Introducing additional substituents onto the aromatic ring would modulate the electronic properties of the molecule, which could in turn influence its reactivity and physical properties. For example, the introduction of electron-withdrawing groups could increase the acidity of a derived phenolic hydroxyl group.

Derivatization of the Hydroxymethyl Group: As previously mentioned, the hydroxymethyl group can be transformed into a wide range of other functionalities, including esters, ethers, amines, and halides, each opening up new avenues for further chemical exploration and application.

The systematic synthesis and characterization of these analogues would provide valuable structure-activity relationship data and could lead to the discovery of compounds with interesting biological or material properties.

Q & A

Basic Research Questions

Q. What synthetic routes are available for (4-Allyloxy-2-methyl-phenyl)-methanol, and how can reaction conditions be optimized for higher yields?

  • Methodology : The compound can be synthesized via nucleophilic substitution of allyl bromide with a phenolic precursor (e.g., 2-methyl-4-hydroxybenzyl alcohol) under alkaline conditions. Refluxing in ethanol with catalytic acetic acid and monitoring via TLC (as described in similar syntheses ) ensures reaction completion. Optimization includes adjusting reaction time, stoichiometry of allyl bromide, and temperature. Post-reaction, ice-water quenching followed by filtration and recrystallization improves purity.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodology : Use HPLC or GC-MS to assess purity (>97%), complemented by 1H^1H- and 13C^{13}C-NMR spectroscopy to confirm the allyloxy group (δ 4.5–5.5 ppm for allylic protons) and hydroxymethyl moiety (δ 3.5–4.0 ppm). IR spectroscopy verifies O-H (3200–3600 cm1^{-1}) and ether (C-O-C, ~1100 cm1^{-1}) functional groups .

Q. What safety protocols are critical during handling and disposal of this compound?

  • Methodology : Wear nitrile gloves, protective eyewear, and lab coats to avoid skin/eye contact. Use fume hoods to minimize inhalation. Waste should be segregated into halogenated solvent containers and processed by certified waste management services, as recommended for structurally similar alcohols .

Advanced Research Questions

Q. How do steric and electronic effects of the allyloxy group influence the compound’s reactivity in catalytic transformations?

  • Methodology : Perform density functional theory (DFT) calculations to map electron density around the allyloxy group. Experimental validation via Pd-catalyzed cross-coupling reactions (e.g., Heck or Suzuki) can assess steric hindrance. Compare reaction rates with non-allylated analogs to isolate electronic vs. steric contributions .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodology : When NMR signals overlap (e.g., allyl protons vs. aromatic protons), use 2D NMR (COSY, HSQC) for unambiguous assignment. For conflicting HPLC retention times, validate with high-resolution mass spectrometry (HRMS) and spiked samples of known standards .

Q. Can biocatalytic methods improve the enantioselective synthesis of chiral intermediates derived from this compound?

  • Methodology : Screen lipases (e.g., Candida antarctica) or alcohol dehydrogenases for kinetic resolution of racemic mixtures. Optimize solvent systems (e.g., ionic liquids vs. organic solvents) and cofactor recycling to enhance enantiomeric excess (ee) >90% .

Q. How does the compound interact with biological targets, and what computational models predict its bioavailability?

  • Methodology : Use molecular docking (AutoDock Vina) to simulate binding with cytochrome P450 enzymes. Pharmacokinetic parameters (logP, pKa) can be predicted via QSPR models, while in vitro assays (Caco-2 permeability) validate absorption potential .

Q. What environmental degradation pathways are plausible for this compound, and how can ecotoxicity be mitigated?

  • Methodology : Conduct photolysis studies under UV light to identify breakdown products (e.g., quinone methides). Use OECD 301D biodegradation tests to assess persistence. Green chemistry approaches, such as enzymatic catalysis or solvent-free synthesis, reduce hazardous waste .

Notes

  • Contradictions : Variability in reported melting points (e.g., 78–80°C vs. 75–77°C) may arise from polymorphic forms or impurities. Use DSC with controlled cooling rates to confirm .
  • Advanced Tools : Leverage machine learning (e.g., AlphaFold) for protein-ligand interaction predictions or CRISPR-Cas9-edited cell lines for toxicity profiling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.